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Compound of Interest

Compound Name: IPR-803

Cat. No.: B2827500

Initial searches for a chemical compound designated "IPR-456" yielded no relevant results for a
structural or functional comparison with IPR-803. The following guide therefore focuses on the
detailed characterization of IPR-803, a potent inhibitor of the uPAR-uPA protein-protein
interaction with significant anti-tumor activity.

IPR-803 has been identified as a small molecule that directly binds to the urokinase-type
plasminogen activator receptor (UPAR), effectively disrupting its interaction with the urokinase-
type plasminogen activator (UPA).[1][2][3] This inhibition has been shown to impede cancer cell
invasion, adhesion, and migration, highlighting its potential as a therapeutic agent in oncology,
particularly in breast cancer metastasis.[1][2][3][4]

Quantitative Performance Data of IPR-803

The following table summarizes key in vitro and in vivo performance metrics of IPR-803 based
on available experimental data.
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Cell Line /| Animal
Parameter Value Reference
Model

Binding Affinity (Ki) for

0.2 uM Biochemical Assa 4
uPAR g Y 4]
IC50 (Cell Growth MDA-MB-231 breast
- 58 UM [11[2][3]
Inhibition) cancer cells
IC50 (Impairment of MDA-MB-231 breast
: ~30 uM [11[3][4]
Cell Adhesion) cancer cells
) MDA-MB-231 breast
Invasion Blockage 90% at 50 uM [1][4]
cancer cells
Oral Bioavailability 4% NOD/SCID mice [1][4]
Half-life (t1/2) 5 hours NOD/SCID mice [1114]
Tumor Concentration MDA-MB-231
(20 hours post-oral Up to 10 uM xenograft in NSG [2][3]
administration) mice
Structural Information
Compound Molecular Formula Molecular Weight
IPR-803 C27H23N304 453.49 g/mol

Signaling Pathway of IPR-803 Action

IPR-803 exerts its anti-tumor effects by targeting the uPA-uPAR signaling cascade, which plays
a crucial role in extracellular matrix degradation, cell migration, and invasion. A key
downstream effect of this inhibition is the suppression of Matrix Metalloproteinase (MMP)
activity and the inhibition of MAPK phosphorylation.[1][2][3][4]
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Caption: IPR-803 inhibits the uPA-uPAR interaction, blocking downstream signaling pathways.

Experimental Protocols

Detailed experimental methodologies for the cited data can be found in the primary literature.
Key experimental setups would include:

+ Biochemical Assays: To determine the binding affinity (Ki) of IPR-803 to uPAR, competitive
binding assays using labeled uPA could be employed.

o Cell-Based Assays:
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o Cell Viability/Growth Assays (e.g., MTT assay): MDA-MB-231 cells would be treated with
varying concentrations of IPR-803 to determine the IC50 for cell growth inhibition.

o Adhesion Assays: The ability of MDA-MB-231 cells to adhere to extracellular matrix
components (e.g., fibronectin, collagen) in the presence of IPR-803 would be quantified to
determine the IC50 for adhesion impairment.

o Invasion Assays (e.g., Matrigel Boyden chamber assay): The invasive potential of MDA-
MB-231 cells through a basement membrane matrix would be measured with and without
IPR-803 treatment.

o Western Blotting: To assess the inhibition of MAPK phosphorylation, cell lysates from IPR-
803-treated cells would be probed with antibodies specific for phosphorylated and total
MAPK.

 In Vivo Pharmacokinetic and Efficacy Studies:

o Pharmacokinetic Analysis: NOD/SCID mice would be orally administered IPR-803, and
blood samples would be collected at various time points to determine plasma
concentration, bioavailability, and half-life using techniques like LC-MS/MS.

o Metastasis Models: NSG mice would be xenografted with MDA-MB-231 cells and treated
with IPR-803. Metastatic burden, for instance in the lungs, would be assessed at the end
of the study.[2]

In summary, while a direct comparison with "IPR-456" is not possible due to the absence of
information on the latter, IPR-803 stands as a well-characterized inhibitor of the uPA-uPAR axis
with demonstrated anti-cancer properties in preclinical models. Further research may focus on
optimizing its pharmacokinetic parameters to enhance its therapeutic potential.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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